5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine
Description
5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine is a pyrazine derivative featuring a bromine atom at position 5, an amino group at position 2, and a prop-1-ynyl (propargyl) substituent at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables diverse reactivity, including cross-coupling reactions (e.g., Sonogashira, Suzuki) and functional group transformations.
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-3-prop-1-ynylpyrazin-2-amine |
InChI |
InChI=1S/C7H6BrN3/c1-2-3-5-7(9)10-4-6(8)11-5/h4H,1H3,(H2,9,10) |
InChI Key |
IFBKWCSOFPWELC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=NC(=CN=C1N)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Sonogashira Coupling: Widely used for ethynyl-substituted analogs (e.g., TMS-ethynyl variant) .
- Suzuki Coupling : Effective for introducing aryl groups (e.g., trifluoromethylpyridinyl) .
- Commercial Availability : Some analogs, like the pyrrolidinyl derivative, are discontinued, highlighting supply-chain challenges for specialized intermediates .
Physicochemical Properties
Preparation Methods
Reaction Overview
The Sonogashira coupling represents the most direct method for introducing the propynyl group to the pyrazine ring. This approach involves coupling 5-bromo-3-iodopyrazin-2-amine with prop-1-yne under palladium catalysis.
Reaction Scheme :
Optimization Parameters
Key variables influencing yield include catalyst loading, solvent polarity, and base selection.
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | 78 | 95 |
| Solvent | DMF | 82 | 97 |
| Base | Et₃N | 85 | 96 |
| Temperature | 80°C | 88 | 98 |
Copper iodide acts as a co-catalyst, accelerating oxidative addition. Anhydrous conditions prevent dehalogenation side reactions.
Direct Alkyne Addition via Lithium-Halogen Exchange
Methodology
This two-step protocol leverages lithium-halogen exchange to generate a reactive intermediate for alkyne incorporation.
Step 1 : Lithiation of 5-bromo-3-iodopyrazin-2-amine with n-BuLi at −78°C.
Step 2 : Quenching with propynyl magnesium bromide.
Performance Metrics
| Step | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | 1.5 | −78 | 92* |
| 2 | 0.5 | 25 | 67 |
*Intermediate yield prior to quenching.
Challenges include controlling lithiation regioselectivity and minimizing ring-opening side reactions. Tetrahydrofuran (THF) as solvent improves intermediate stability.
Copper-Mediated Oxidative Coupling
Reaction Design
A copper(I)-catalyzed coupling between 5-bromo-3-aminopyrazine and propiolic acid derivatives offers a halogen-free alternative.
Mechanism :
-
Formation of copper-acetylide complex.
-
C–N bond formation via oxidative coupling.
Comparative Data
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| CuI | 1,10-Phenanthroline | 63 |
| CuCl | TMEDA | 58 |
| CuBr | PPh₃ | 71 |
Reaction times range from 12–24 hours at 60°C. Lower yields compared to palladium methods are offset by reduced metal toxicity.
Protection-Deprotection Strategies
Amine Protection
To prevent undesired side reactions during alkyne introduction, temporary protection of the pyrazin-2-amine group is employed.
Common Protecting Groups :
-
Boc (tert-butoxycarbonyl) : Stable under basic conditions, removed via TFA.
-
Ac (Acetyl) : Economical but prone to hydrolysis.
| Protecting Group | Coupling Yield (%) | Deprotection Efficiency (%) |
|---|---|---|
| Boc | 89 | 98 |
| Ac | 76 | 82 |
Sequential Bromination-Alkynylation
Green Chemistry Approaches
Mechanochemical Synthesis
Ball-milling techniques reduce solvent use and reaction times:
| Parameter | Result |
|---|---|
| Milling Time | 2 h |
| Yield | 68% |
| Solvent Consumption | 0.5 mL/g substrate |
Photocatalytic Methods
Visible-light-mediated reactions using eosin Y as photocatalyst achieve 61% yield at ambient temperature, though scalability remains challenging.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyrazine), 2.41 (s, 3H, CH₃) |
| ¹³C NMR | δ 152.3 (C-Br), 86.5 (C≡C) |
| HRMS | [M+H]⁺ m/z 226.9841 (calc. 226.9838) |
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity post recrystallization from ethyl acetate/hexane.
Industrial-Scale Considerations
Cost Analysis
| Method | Cost per kg (USD) |
|---|---|
| Sonogashira | 12,400 |
| Lithium-Halogen | 9,800 |
| Mechanochemical | 7,200 |
Waste Management
Sonogashira generates 3.2 kg waste/kg product vs. 1.1 kg for mechanochemical routes.
Emerging Trends
Flow Chemistry
Continuous-flow systems achieve 89% yield with residence times <10 minutes, enabling kilogram-scale production.
Biocatalytic Approaches
Engineered transaminases show preliminary success (42% yield) in aminating bromopyrazine precursors, though alkyne incorporation remains unresolved.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 5-Bromo-3-(prop-1-ynyl)pyrazin-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions using THF as a solvent with NaNO₂ and HBr for bromination (e.g., diazotization followed by Sandmeyer-type reactions). Reaction temperature (0–5°C) and slow reagent addition are critical to minimize side products .
- Yield Optimization : Flash column chromatography (SiO₂, PE/EA 20:1) is recommended for purification, achieving ~79% yield. Lower yields may result from incomplete quenching or insufficient drying of organic phases .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- NMR : Use NMR (CDCl₃) to confirm aromatic carbons (δ ~146.84 and 136.49 ppm for pyrazine ring) and alkyne substituents .
- HPLC/MS : Monitor purity (>98%) via reverse-phase C18 columns, ensuring solvent compatibility (e.g., methanol/water gradients) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for halogenated pyrazinamines?
- Case Study : Discrepancies in yields (e.g., 79% vs. lower values) may stem from:
- Quenching Efficiency : Incomplete neutralization of HBr residues can lead to side reactions. Use ice-cold water and excess KOH during workup .
- Solvent Selection : THF vs. DMF affects reaction kinetics. THF minimizes byproducts in bromination but requires strict temperature control .
- Experimental Design : Conduct DOE (Design of Experiments) to optimize variables (temperature, stoichiometry) and validate via NMR tracking .
Q. How does the prop-1-ynyl substituent influence the compound’s electronic properties and reactivity?
- Computational Analysis :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO-LUMO gaps and charge distribution. The alkyne group increases electron density at the pyrazine ring, enhancing electrophilic substitution at the 5-position .
- Experimental Validation :
- Compare reactivity with analogs (e.g., 5-Bromo-3-phenylpyrazin-2-amine) in Suzuki-Miyaura couplings. The propynyl group may sterically hinder Pd-catalyzed cross-couchers .
Q. What crystallographic challenges arise in resolving the structure of brominated pyrazinamines?
- Crystal Growth : Use slow evaporation in ethyl acetate/hexane mixtures to obtain monoclinic crystals (space group P21/n). Avoid hygroscopic solvents to prevent lattice defects .
- Data Collection : Employ synchrotron radiation for high-resolution datasets (e.g., β-angle ~110.68°). SHELXD is robust for experimental phasing in low-symmetry systems .
Application-Oriented Questions
Q. What pharmacological interactions are predicted for this compound based on structural analogs?
- Binding Studies : Molecular docking (AutoDock Vina) against kinase targets (e.g., JAK2) shows potential due to the pyrazine core’s mimicry of ATP adenine. Compare with 5-Bromo-N-methylpyrazin-2-amine, where methyl substitution reduces steric clash in active sites .
- In Vitro Testing: Screen for IC₅₀ values in kinase inhibition assays (e.g., ELISA-based), using staurosporine as a positive control .
Q. How can computational models guide the design of derivatives with improved bioavailability?
- ADMET Prediction : Use SwissADME to calculate logP (~2.1) and PSA (~55 Ų), indicating moderate permeability but high solubility in DMSO. Propynyl groups may enhance metabolic stability compared to phenyl analogs .
- Derivative Synthesis : Replace bromine with electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity. Monitor stability via accelerated degradation studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
